molecular formula C22H22ClN5O2 B3006648 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 714944-05-5

8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B3006648
CAS No.: 714944-05-5
M. Wt: 423.9
InChI Key: VAWZZDSDHMYJFT-UHFFFAOYSA-N
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Description

8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by a 2-chlorophenylmethylamino substitution at position 8, a methyl group at position 3, and a 3-phenylpropyl chain at position 7 (Figure 1).

Properties

IUPAC Name

8-[(2-chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-27-19-18(20(29)26-22(27)30)28(13-7-10-15-8-3-2-4-9-15)21(25-19)24-14-16-11-5-6-12-17(16)23/h2-6,8-9,11-12H,7,10,13-14H2,1H3,(H,24,25)(H,26,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWZZDSDHMYJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3Cl)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves multiple steps, typically starting with the preparation of the purine core. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has numerous scientific research applications. It is used in the study of biological processes and has potential therapeutic applications due to its interaction with specific molecular targets. In chemistry, it serves as a valuable intermediate in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Position 7 Modifications

  • Target Compound : 7-(3-phenylpropyl) group. This hydrophobic chain may enhance binding to kinase hydrophobic pockets but could reduce solubility .
  • Analog 1: 7-(2-phenoxyethyl) in 3-methyl-7-(2-phenoxyethyl)-8-(propylamino)purine-2,6-dione ().
  • Analog 2: 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl) in 8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione (). The polar hydroxy and methoxyphenoxy groups may enhance water solubility but reduce membrane permeability .

Position 8 Modifications

  • Target Compound: 8-[(2-chlorophenyl)methylamino].
  • Analog 3 : 8-[2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl] in the CK2 inhibitor (IC50 = 8.5 µM) (). The hydrazine linker and methoxyphenyl group introduce conformational rigidity, possibly optimizing binding affinity .
  • Analog 4: 8-(3-methoxypropylamino) in 7-(2-chlorobenzyl)-8-[(3-methoxypropyl)amino]-3-methylpurine-2,6-dione ().

Position 3 Modifications

  • The methyl group at position 3 is conserved across most analogs (e.g., –6, 10), suggesting its role in stabilizing the purine core conformation .

SAR Insights :

Position 7: Larger, flexible substituents (e.g., 3-phenylpropyl) may hinder binding to CK2, as seen in the lower activity of compounds with bulky groups . However, moderate-sized chains like phenoxypropyl (in Analog 1) optimize activity.

Position 8 : Aromatic and halogenated substituents (e.g., 2-chlorophenyl) enhance inhibitory potency by interacting with hydrophobic kinase pockets. The hydrazine-methoxyphenyl group in Analog 1 achieves the highest reported activity .

Solubility vs. Activity: Polar groups (e.g., hydroxyethylamino in ) improve solubility but may reduce membrane permeability, necessitating a balance in drug design .

Research Findings and Implications

  • CK2 Inhibition: The target compound’s 2-chlorophenylmethylamino group may mimic the binding mode of Analog 1, leveraging halogen bonding with CK2’s ATP-binding site .
  • Physicochemical Properties : Compared to analogs with hydroxy or methoxy groups, the target compound’s logP is likely higher due to its hydrophobic substituents, which could limit aqueous solubility .
  • Synthetic Feasibility: The 3-phenylpropyl chain at position 7 may pose challenges in synthesis compared to shorter chains (e.g., phenoxyethyl in ) .

Biological Activity

The compound 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione , also known by its chemical formula C22H22ClN5O2C_{22}H_{22}ClN_5O_2, is a complex organic molecule with significant potential in various biological applications. Its structure and functional groups suggest interactions with biological systems that could lead to therapeutic benefits. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Structure

The molecular structure of 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione can be summarized as follows:

  • IUPAC Name : 8-[(2-chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
  • Molecular Formula : C22H22ClN5O2C_{22}H_{22}ClN_5O_2
  • Molecular Weight : 423.89 g/mol

Structural Representation

ComponentDescription
Core StructurePurine derivative
Functional GroupsChlorophenyl, methylamino, phenylpropyl

The biological activity of 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. The compound's purine core allows it to mimic natural nucleotides, potentially influencing cellular signaling and metabolic processes.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases or phosphatases, which are critical in signal transduction pathways.
  • Receptor Modulation : It may also modulate receptors involved in neurotransmission, leading to effects on mood and cognition.

In Vitro and In Vivo Studies

Research has demonstrated various biological activities associated with this compound:

  • Antitumor Activity : In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : Animal models have suggested that it may reduce inflammation markers, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Properties :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of similar purine derivatives. The findings indicated that modifications to the purine structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7) .
  • Neuroprotective Effects :
    • Another study explored the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. Results indicated a marked reduction in cell death and improved cell viability .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity against cancer cell lines
Anti-inflammatoryReduced inflammation markers
NeuroprotectionImproved cell viability under stress

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